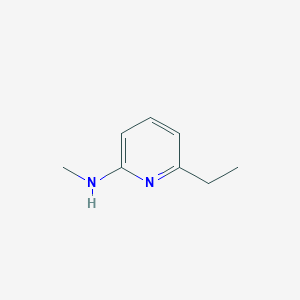

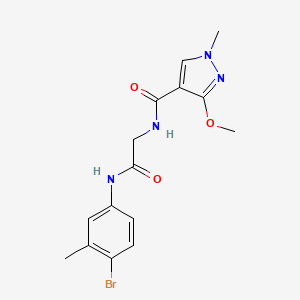

6-Ethyl-N-methylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethyl-N-methylpyridin-2-amine is a chemical compound used in scientific research . It has diverse applications and aids in the development of novel drugs and catalysts, enhancing our understanding of molecular interactions.

Physical and Chemical Properties Analysis

This compound is a pale-red to light brown liquid . It has a molecular weight of 136.2 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds often involves the use of pyridin-2-amine derivatives. For instance, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized through the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate, showcasing the utility of pyridin-2-amine derivatives in constructing heterocyclic compounds with potential biological activity (Jin-hua Yao et al., 2010).

Reductive aminations involving pyridin-2-amine derivatives, like the creation of a new amine borane complex for efficient reductive amination of ketones and aldehydes, highlight their role in fine chemical synthesis (E. Burkhardt & Brian M. Coleridge, 2008).

Sterically demanding iminopyridine ligands have been developed for use in coordination chemistry and catalysis, demonstrating the versatility of pyridin-2-amine derivatives in forming complexes with metals for various catalytic applications (T. Irrgang et al., 2007).

Material Science and Catalysis

The use of aminopyridinato-stabilized yttrium and lanthanum amides in reactions with alkylaluminium compounds explores the potential of pyridin-2-amine derivatives in the development of new materials and catalysts (Christian Döring & R. Kempe, 2009).

Titanium complexes stabilized by bulky electron-rich aminopyridinates have shown promise in ethylene and styrene polymerization, indicating the significant role of pyridin-2-amine derivatives in polymer science (M. Hafeez et al., 2011).

Environmental Applications

- The CO2 absorption capacity of certain solvent-free alkanolamines, including pyridin-2-amine derivatives, has been compared with aqueous monoethanolamine, demonstrating their potential in carbon capture technologies (F. Barzagli et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name |

6-ethyl-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-4-6-8(9-2)10-7/h4-6H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFNZGJPRXHVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2661403.png)

![3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2661407.png)

![N-(2-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2661408.png)

![Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2661412.png)

![N-(2-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)